molecular formula C15H11F6N3O3 B6930059 N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No.: B6930059
M. Wt: 395.26 g/mol
InChI Key: CWXKVPFWMRZQAN-UHFFFAOYSA-N
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Description

N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazolo[5,1-b][1,3]oxazole core

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N3O3/c16-14(17,18)12(8-1-3-9(4-2-8)27-15(19,20)21)22-13(25)10-7-11-24(23-10)5-6-26-11/h1-4,7,12H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXKVPFWMRZQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)C(=O)NC(C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of trifluoromethylation reactions to introduce the trifluoromethyl groups. These reactions often employ reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired trifluoromethylated intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    N-[2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: Unique due to its specific trifluoromethyl and pyrazolo[5,1-b][1,3]oxazole structure.

    Trifluoromethyl ethers: Similar in containing trifluoromethyl groups but differ in their core structures.

    Other pyrazolo[5,1-b][1,3]oxazole derivatives: Share the same core structure but may lack the trifluoromethyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of trifluoromethyl groups and the pyrazolo[5,1-b][1,3]oxazole core, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in fields requiring high stability and specific interactions with biological targets .

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